molecular formula C10H7IO B598453 3-Iodonaphthalen-2-ol CAS No. 103027-41-4

3-Iodonaphthalen-2-ol

Cat. No. B598453
M. Wt: 270.069
InChI Key: ORYWNYKNTHPWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodonaphthalen-2-ol is an organic compound . It is also known by other synonyms such as ‘3-iodo-2-naphthol’, ‘2-Iodo-3-naphthol’, ‘3-Iodonaphthalene-2-ol’, ‘3-iodo-naphthalen-2-ol’, ‘2-Naphthalenol, 3-iodo-’, and others .


Synthesis Analysis

3-Iodonaphthalen-2-ol is used in the palladium-catalyzed synthesis of benzofurans . It acts as a ligand that coordinates to palladium and selectively reacts with alkynes to form 2-iodophenols . It is used for the regioselective synthesis of benzofurans with high yields under mild conditions .


Chemical Reactions Analysis

3-Iodonaphthalen-2-ol is used in the palladium-catalyzed synthesis of benzofurans . It coordinates to palladium and selectively reacts with alkynes to form 2-iodophenols . It is used for the regioselective synthesis of benzofurans with high yields under mild conditions .


Physical And Chemical Properties Analysis

3-Iodonaphthalen-2-ol is a solid at room temperature . The melting point is between 127-129°C . The molecular weight is 270.07 g/mol .

Scientific Research Applications

  • Synthesis and Coupling Reagent : 4-Iodonaphthalen-1-ols, closely related to 3-Iodonaphthalen-2-ol, have been used in iodobenzannulation of yne-allenones. This process allows for the selective access to these compounds, which can serve as reliable coupling reagents for further chemical reactions (Li et al., 2018).

  • Magnetic Resonance Spectra Analysis : Optically detected magnetic resonance (ODMR) experiments on photoexcited 1-iodonaphthalene, a compound similar to 3-Iodonaphthalen-2-ol, have provided insights into the spin Hamiltonian, including iodine nuclear quadrupole and hyperfine interactions. These studies have applications in understanding the electronic structure and behavior of such compounds (Kothandaraman et al., 1975).

  • Synthesis of Halogenated Naphthalenes : Research into the synthesis of diiodonaphthalene and bromo-iodonaphthalene, closely related to 3-Iodonaphthalen-2-ol, reveals methods for their production in organic chemistry, which could have applications in the synthesis of more complex organic compounds (Hellberg et al., 2003).

  • Photophysics and Photodissociation Dynamics : The study of 1-iodonaphthalene's ultrafast relaxation and dissociation channels using time-resolved femtosecond pump-probe mass spectrometry provides insights into the behavior of similar iodonaphthalenes under photoexcitation. This is relevant in the field of photophysics (Montero et al., 2010).

  • NMR Observation of Cationic Intermediates : 1-Iodonaphthalene-2,4-diamines, similar in structure to 3-Iodonaphthalen-2-ol, have been observed to form Wheland-like tetrahedral cationic species in certain acidic conditions. This has implications for understanding reaction mechanisms in organic chemistry (Twum et al., 2013).

  • Nonlinear Optical Properties : The study of azo dye 1-(2, 5-Dimethoxy-phenylazo)-naphthalen-2-ol, structurally related to 3-Iodonaphthalen-2-ol, shows significant third-order nonlinear optical properties. This has potential applications in optoelectronics and photonics (Sreenath et al., 2018).

properties

IUPAC Name

3-iodonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYWNYKNTHPWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676313
Record name 3-Iodonaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodonaphthalen-2-ol

CAS RN

103027-41-4
Record name 3-Iodonaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 3-aminonaphthol (5.41 g, 34 mmol) in 25 g of crushed ice, 30 mL of water and 10 mL of concentrated HCl at 10° C. was slowly added a solution of sodium nitrate (2.46 g, 36 mmol) in 10 mL water. A solution of potassium iodide (6.21 g, 37 mmol) in 20 mL water was slowly added with stirring at 10° C. The reaction mixture was stirred for 16 hours at room temperature, then diluted with diethyl ether and washed with water and 10% aqueous sodium sulfite solution. The organic layer was filtered through a Celite pad and the filtrate was concentrated under reduced pressure. The residue was chromatographed on silica (15% EtOAc/hexanes) to give 2.0 g of 3-iodo-naphthalen-2-ol.
Quantity
5.41 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
25 g
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.21 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Citations

For This Compound
3
Citations
AS Droz, U Neidlein, S Anderson, P Seiler… - Helvetica Chimica …, 2001 - Wiley Online Library
… Submission of 3-iodonaphthalen-2-ol (24) [11b] to the standard Sonogashira crosscoupling with phenylacetylene afforded naphtho[b]furan 25 in 66% yield. The structure of 25 was …
Number of citations: 118 onlinelibrary.wiley.com
T Oguma, D Doiuchi, C Fujitomo, C Kim… - Asian Journal of …, 2020 - Wiley Online Library
Highly chemo‐ and enantioselective inter‐ and intra‐molecular oxidative dearomatizing spirocyclization of 1‐alkyl‐2‐naphthols with O 2 as the hydrogen acceptor was achieved using …
Number of citations: 6 onlinelibrary.wiley.com
A Bähr, AS Droz, M Püntener, U Neidlein… - Helvetica chimica …, 1998 - Wiley Online Library
The synthesis and carbohydrate‐recognition properties of a new family of optically active cyclophane receptors, 1 – 3, in which three 1,1′‐binaphthalene‐2,2′‐diol spacers are …
Number of citations: 102 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.